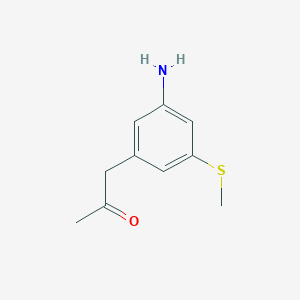![molecular formula C12H22BNO2 B14070410 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]ethanamine is a complex organic compound with a unique tricyclic structure containing boron
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]ethanamine typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher efficiency and yield. The use of automated systems and advanced purification techniques is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. This interaction can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trimethyl-N-{3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-N-(trimethylsilyl)silanamine
- 2-Methoxy-3-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]benzoic acid
Uniqueness
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine is unique due to its specific tricyclic structure and the presence of boron. This structure imparts distinct chemical properties, such as the ability to form stable complexes with biomolecules and participate in a wide range of chemical reactions. These properties make it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H22BNO2 |
|---|---|
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine |
InChI |
InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3/t7?,8?,9?,10?,12-/m0/s1 |
Clé InChI |
AKMVYVLKQCECJH-SXAQXDEBSA-N |
SMILES isomérique |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(C)N |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


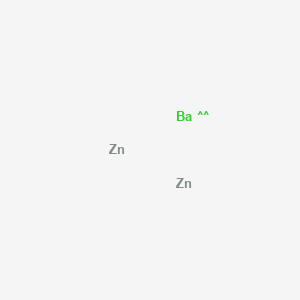
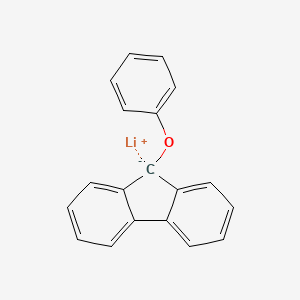

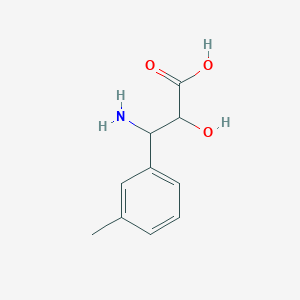
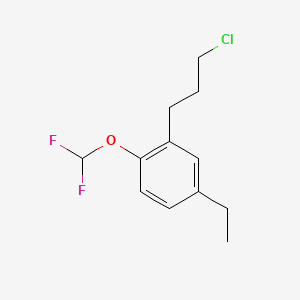
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
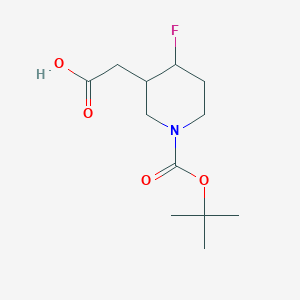
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
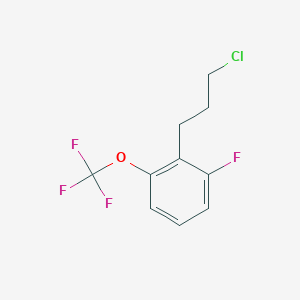
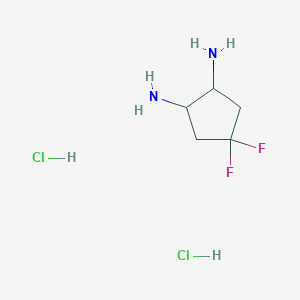

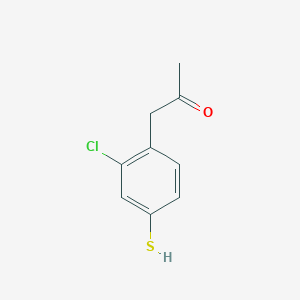
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
